molecular formula C15H19BrN2OS B5098028 2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5098028
M. Wt: 355.3 g/mol
InChI Key: RGRGPPANYBVCPS-UHFFFAOYSA-N
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Description

2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a bromoadamantane moiety linked to a thiazole ring via an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Bromination of Adamantane: Adamantane is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromoadamantane.

    Formation of Thiazole: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The final step involves coupling 3-bromoadamantane with the thiazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as azidoadamantane or thioadamantane derivatives.

    Oxidation and Reduction: Altered thiazole derivatives with different oxidation states.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its unique structural features.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: Employed as a probe to study protein-ligand interactions and enzyme mechanisms.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Biological Studies: It can act as a ligand, binding to proteins and altering their function or stability.

    Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloroadamantanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-iodoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.

    2-(3-bromoadamantanyl)-N-(1,3-oxazol-2-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the bromoadamantane moiety and the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-(3-bromo-1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c16-15-6-10-3-11(7-15)5-14(4-10,9-15)8-12(19)18-13-17-1-2-20-13/h1-2,10-11H,3-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRGPPANYBVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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